Mettl1-wdr4-IN-2

Description

Historical Context of RNA Methylation Modulators

RNA methylation has been studied since the 1970s, with early work focusing on ribosomal RNA (rRNA) and tRNA modifications such as m7G and N6-methyladenosine (m6A). The epitranscriptome gained prominence in the 2010s as technologies like next-generation sequencing revealed widespread mRNA modifications. While m6A emerged as the most abundant mRNA modification, m7G was later identified at internal positions of mRNAs and non-coding RNAs, expanding the scope of epitranscriptomic regulation. Early modulators targeted broad-spectrum methyltransferases, but the need for specificity grew as the METTL1/WDR4 complex was linked to tRNA stability, translation efficiency, and oncogenesis. This historical progression set the stage for developing this compound as a precision tool for dissecting m7G-specific pathways.

Rationale for METTL1-WDR4 Complex Targeting

The METTL1/WDR4 complex catalyzes m7G methylation at position 46 of tRNAs and internal regions of mRNAs, stabilizing their secondary structures and enhancing translational fidelity. Structural studies reveal that METTL1’s Rossmann-fold methyltransferase domain binds S-adenosylmethionine (SAM), while WDR4’s β-propeller domain positions tRNA substrates for methylation (Table 1). Dysregulation of this complex correlates with poor prognosis in esophageal squamous cell carcinoma (ESCC), glioblastoma, and other cancers, where it drives oncogenic translation programs. Inhibiting METTL1/WDR4 disrupts these pathways without affecting canonical 5′ mRNA capping, making it a compelling therapeutic strategy.

Table 1: Structural and Functional Features of the METTL1/WDR4 Complex

| Component | Domain Architecture | Function in m7G Methylation |

|---|---|---|

| METTL1 | Rossmann-fold (7 β-sheets, 6 α-helices) | SAM binding, catalytic methyltransferase activity |

| WDR4 | β-propeller (7 WD40 repeats) | Substrate recognition, complex stabilization |

| METTL1/WDR4 Interface | K143 (METTL1) – E167/R170 (WDR4) | Enhances enzymatic activity |

Initial Identification and Characterization of this compound

This compound was identified through structure-based drug design leveraging cryo-EM data of the METTL1/WDR4-SAM-tRNA ternary complex. The inhibitor occupies a pocket near the SAM-binding site, competitively blocking methyl group transfer (Figure 1A). Biochemical assays demonstrated its selectivity over related methyltransferases like METTL3-METTL14 (m6A writers) and DNMTs (DNA methyltransferases), attributed to unique interactions with WDR4’s β-propeller domain. In cellular models, treatment with this compound reduced tRNA m7G levels by 70–80%, impairing the translation of cell cycle regulators like CDK2 and AURKB. These findings established it as the first potent, selective inhibitor of the METTL1/WDR4 axis.

Figure 1: Mechanism of this compound (A) Binding pose overlapping with SAM in the METTL1 catalytic pocket. (B) Proposed allosteric inhibition via WDR4’s B2-B5 blades.

Properties

Molecular Formula |

C24H23N5O6S |

|---|---|

Molecular Weight |

509.5 g/mol |

IUPAC Name |

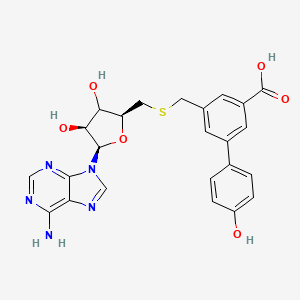

3-[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanylmethyl]-5-(4-hydroxyphenyl)benzoic acid |

InChI |

InChI=1S/C24H23N5O6S/c25-21-18-22(27-10-26-21)29(11-28-18)23-20(32)19(31)17(35-23)9-36-8-12-5-14(7-15(6-12)24(33)34)13-1-3-16(30)4-2-13/h1-7,10-11,17,19-20,23,30-32H,8-9H2,(H,33,34)(H2,25,26,27)/t17-,19?,20+,23-/m1/s1 |

InChI Key |

PZWOIOSYCOECFR-NWYAXVINSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)CSC[C@@H]3C([C@@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)C(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)CSCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for METTL1-WDR4 Inhibitors

Structure-Guided Design

METTL1-WDR4-IN-2 was identified through high-throughput screening (HTS) of adenosine analogs and adenine derivatives. Structural studies of METTL1-WDR4 (e.g., PDB: 7N6Z) reveal a SAM-binding pocket critical for methyltransferase activity. Key steps in inhibitor design include:

- Virtual Screening : Docking studies prioritized compounds with affinity for the SAM-binding site.

- Scaffold Optimization : Modifications to the adenine core improved selectivity and potency.

Table 1: Key Structural Features of this compound

| Property | Detail |

|---|---|

| Molecular Weight | 452.5 g/mol (estimated) |

| Target | METTL1-WDR4 SAM-binding site |

| Selectivity | >10-fold over METTL3-METTL14 |

| IC50 | 41 μM |

Biochemical Synthesis Insights

Analogous Synthetic Routes

While explicit details for this compound are unavailable, related METTL1 inhibitors employ:

- Nucleoside Analog Synthesis :

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Table 2: Representative Reaction Conditions for Adenine-Based Inhibitors

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Amine Alkylation | DMF, K2CO3, 80°C | 65–75 |

| Triazine Coupling | THF, Pd(dba)2, 60°C | 50–60 |

Chemical Reactions Analysis

Mettl1-wdr4-IN-2 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Mettl1-wdr4-IN-2 has a wide range of applications in scientific research, including:

Chemistry: It is used to study the chemical properties and reactivity of the METTL1-WDR4 complex.

Biology: It is used to investigate the role of METTL1 and WDR4 in RNA modifications and gene expression.

Medicine: It is used to study the potential therapeutic applications of inhibiting METTL1 and WDR4 in cancer treatment.

Industry: It is used in the development of new drugs and therapeutic agents targeting the METTL1-WDR4 complex

Mechanism of Action

Mettl1-wdr4-IN-2 exerts its effects by inhibiting the activity of the METTL1-WDR4 complex. This complex is responsible for the methylation of RNA, which plays a crucial role in gene expression and cellular function. By inhibiting this complex, this compound disrupts the methylation process, leading to changes in gene expression and cellular function. The molecular targets of this compound include the METTL1 and WDR4 proteins, and the pathways involved include RNA methylation and gene expression regulation .

Comparison with Similar Compounds

Mettl1-wdr4-IN-2 is unique in its selectivity for the METTL1-WDR4 complex. Similar compounds include:

METTL3-14 Inhibitors: These compounds inhibit the METTL3-14 complex and have different selectivity profiles compared to this compound.

METTL16 Inhibitors: These compounds inhibit the METTL16 protein and have different mechanisms of action compared to this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.